2-(4-Bromophenyl)-3-oxopropanenitrile
Description
Context of β-Ketonitriles in Contemporary Organic Synthesis
β-Ketonitriles, also known as 3-oxoalkanenitriles, are a significant class of organic compounds characterized by a ketone functional group at the β-position relative to a nitrile group. These compounds are highly valued in modern organic chemistry due to their multifunctional nature, which allows them to serve as versatile intermediates in a variety of synthetic protocols. chemicalbook.comaskthenerd.com Their utility stems from the presence of multiple reactive sites, including the acidic α-carbon situated between the ketone and nitrile groups, which can be readily deprotonated to form a stabilized enolate. This enolate is a potent nucleophile, enabling a wide range of carbon-carbon bond-forming reactions. msu.eduopenstax.org
The synthesis of β-ketonitriles can be achieved through several methods, with the Claisen condensation being a fundamental and widely employed strategy. organic-chemistry.org This reaction typically involves the condensation of an ester with a nitrile in the presence of a strong base. organic-chemistry.orgmasterorganicchemistry.com The product, a β-keto ester, can then be converted to the corresponding β-ketonitrile. More direct methods, such as the reaction of an ester with acetonitrile (B52724), have also been developed. organic-chemistry.org The versatility of β-ketonitriles is showcased in their application as precursors for a diverse range of molecular architectures, including carbocyclic and heterocyclic systems. chemicalbook.comaskthenerd.com
Significance of 2-(4-Bromophenyl)-3-oxopropanenitrile within the β-Ketonitrile Class
Within the broad family of β-ketonitriles, this compound, which is also referred to as 3-(4-Bromophenyl)-3-oxopropanenitrile or 4-bromobenzoylacetonitrile, is of particular interest. uni.lubldpharm.com Its significance lies in the combination of the reactive β-ketonitrile moiety with a brominated phenyl group. The bromine atom on the aromatic ring serves as a valuable functional handle, opening up possibilities for further chemical modifications through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual reactivity makes it a highly adaptable building block for the synthesis of complex molecules.
The compound has been synthesized and characterized, with a reported melting point of 153–155 °C. rsc.org Its synthesis can be achieved through the reaction of 4-bromo-N-phenyl-N-tosylbenzamide with acetonitrile in the presence of a suitable base. rsc.org
Overview of Key Functional Groups: Carbonyl, Nitrile, and Aryl Halide Moieties
The chemical reactivity and synthetic utility of this compound are dictated by its three principal functional groups: the carbonyl group, the nitrile group, and the aryl halide moiety.
Carbonyl Group (C=O): The ketone carbonyl group is a site of nucleophilic attack and can participate in a variety of reactions, including reductions, condensations, and the formation of imines and enamines. Its electron-withdrawing nature also contributes to the acidity of the α-hydrogens.
Nitrile Group (C≡N): The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in the formation of various nitrogen-containing heterocycles. dergipark.org.trnih.gov
Aryl Halide (Ar-Br): The bromine atom attached to the phenyl ring is a key feature for synthetic diversification. It allows for the introduction of new carbon-carbon or carbon-heteroatom bonds through various transition-metal-catalyzed cross-coupling reactions, significantly expanding the range of accessible derivatives. mdpi.com
The interplay of these functional groups within a single molecule makes this compound a powerful tool for the construction of diverse and complex molecular scaffolds, particularly in the realm of heterocyclic chemistry. bibliomed.orgresearchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLNNEMGSUOGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4 Bromophenyl 3 Oxopropanenitrile and Its Analogues
Direct Synthesis Approaches for β-Ketonitriles
The direct formation of the β-ketonitrile scaffold can be achieved through various synthetic protocols, including modern transition-metal-catalyst-free methods and more conventional condensation reactions.
Transition-Metal-Catalyst-Free Protocols
Recent advancements in organic synthesis have led to the development of efficient methods for the formation of β-ketonitriles that avoid the use of transition metal catalysts. One such notable method involves the reaction of an activated amide with acetonitrile (B52724).
A specific and high-yielding synthesis of 2-(4-Bromophenyl)-3-oxopropanenitrile has been reported using this approach. The reaction employs 4-bromo-N-phenyl-N-tosylbenzamide as the starting material, which reacts with acetonitrile in the presence of a strong base, lithium bis(trimethylsilyl)amide (LiHMDS), in toluene. This method provides the desired product in an excellent yield of 90%. organic-chemistry.org The reaction is typically carried out at room temperature, making it a mild and effective procedure for accessing this important building block. organic-chemistry.org
Table 1: Transition-Metal-Catalyst-Free Synthesis of this compound organic-chemistry.org
| Starting Material | Reagent | Base | Solvent | Yield (%) |
| 4-bromo-N-phenyl-N-tosylbenzamide | Acetonitrile | LiHMDS | Toluene | 90 |
This protocol has been shown to be applicable to a range of substituted benzamides, demonstrating its general utility in the synthesis of various aryl β-ketonitriles. organic-chemistry.org
Conventional Synthetic Routes to Aryl β-Ketonitriles
The Claisen condensation represents a classical and fundamental carbon-carbon bond-forming reaction in organic synthesis, and it is a conventional route for the preparation of β-ketonitriles. libretexts.org This reaction typically involves the condensation of an ester with a compound containing an acidic α-proton, such as a nitrile, in the presence of a strong base. libretexts.orgyoutube.com
For the synthesis of this compound, a conventional approach would involve the Claisen condensation of an ethyl 4-bromobenzoate (B14158574) with acetonitrile. The reaction is mediated by a strong base, such as sodium ethoxide, which deprotonates the acetonitrile to form a nucleophilic enolate. This enolate then attacks the carbonyl group of the ester, leading to the formation of the β-ketonitrile after an acidic workup. libretexts.orgpdx.edu
Table 2: Conventional Claisen Condensation for this compound
| Ester | Nitrile | Base | Product |
| Ethyl 4-bromobenzoate | Acetonitrile | Sodium ethoxide | This compound |
While this method is a cornerstone of organic synthesis, the use of a full equivalent of a strong base is necessary to drive the reaction to completion, as the resulting β-ketonitrile is itself acidic and will be deprotonated by the base. libretexts.org
Derivatization Strategies for Substituted this compound Scaffolds
The presence of an acidic α-proton in this compound provides a handle for further functionalization, allowing for the synthesis of a variety of substituted derivatives.
Synthesis of Alpha-Substituted this compound Derivatives
The α-position of β-ketonitriles is readily deprotonated by a suitable base to form a stabilized enolate, which can then react with various electrophiles in SN2-type reactions. libretexts.org This reactivity allows for the introduction of alkyl and aryl groups at the α-carbon.
Alpha-Alkylation: The alkylation of the α-carbon can be achieved by treating the parent β-ketonitrile with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), followed by the addition of an alkyl halide. libretexts.orgchadsprep.comyoutube.com For instance, a procedure analogous to the synthesis of 2-ethyl-3-oxo-3-phenylpropanenitrile could be applied, where this compound would be deprotonated with a strong base and then reacted with an alkyl halide (e.g., ethyl iodide) to yield the corresponding α-alkyl derivative. The use of a strong base like LDA is crucial to ensure complete deprotonation and minimize side reactions. libretexts.orgyoutube.com
Alpha-Arylation: The introduction of an aryl group at the α-position can be accomplished through palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org In this process, the enolate of this compound, generated in situ, would react with an aryl halide in the presence of a palladium catalyst and a suitable ligand. nih.govmsu.edu This methodology provides a powerful tool for the synthesis of α,α-disubstituted β-ketonitriles with an aryl substituent.
Table 3: Potential Alpha-Substitution Reactions of this compound
| Reaction Type | Reagents | Product Type |
| α-Alkylation | 1. Strong Base (e.g., LDA)2. Alkyl Halide (R-X) | 2-Alkyl-2-(4-bromophenyl)-3-oxopropanenitrile |
| α-Arylation | 1. Base2. Aryl Halide (Ar-X)3. Palladium Catalyst & Ligand | 2-Aryl-2-(4-bromophenyl)-3-oxopropanenitrile |
These derivatization strategies significantly expand the molecular diversity that can be accessed from the this compound scaffold, opening avenues for the synthesis of a wide range of compounds for various applications.
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Carbonyl Group in 2-(4-Bromophenyl)-3-oxopropanenitrile
The compound this compound possesses the structure Br-C₆H₄-CH(CN)-CHO. The carbonyl group in this molecule is an aldehyde. Aldehydes are characterized by a carbonyl carbon double-bonded to an oxygen atom and also bonded to a hydrogen atom. This functionality is highly polarized, with the oxygen atom bearing a partial negative charge and the carbon atom a partial positive charge, making it an excellent electrophile.
Generally, aldehydes are more reactive towards nucleophiles than ketones. This increased reactivity is due to two main factors:
Steric Effects : The presence of a small hydrogen atom on the carbonyl carbon in aldehydes presents less steric hindrance to an incoming nucleophile compared to the two bulkier alkyl or aryl groups attached to a ketone's carbonyl carbon.
Electronic Effects : Alkyl groups in ketones are electron-donating, which slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic. Aldehydes only have one such group (or none in the case of formaldehyde), rendering their carbonyl carbon more electron-deficient and reactive.
Nucleophilic addition is the most characteristic reaction of carbonyl compounds. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. This breaks the C=O pi bond, and its electrons move to the oxygen atom. The result is a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. youtube.com This process changes the hybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral). youtube.com
For this compound, the aldehyde group readily undergoes such additions with a variety of nucleophiles.
Organometallic Reagents : Strong nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) add irreversibly to the aldehyde. For example, reaction with methylmagnesium bromide (CH₃MgBr) followed by an acidic workup would yield the secondary alcohol, 1-(4-bromophenyl)-1-cyano-2-propanol.
Cyanide : The addition of a cyanide ion (from sources like HCN or NaCN) forms a cyanohydrin. mdpi.com This reaction is reversible and base-catalyzed. The product would be 2-cyano-2-(4-bromophenyl)-1-hydroxypropanenitrile.
The stereochemistry of these additions is noteworthy. Since the aldehyde's carbonyl group is trigonal planar, a nucleophile can attack from either face. If the two groups attached to the newly formed stereocenter are different, a racemic mixture of enantiomers will be produced. youtube.com
Condensation reactions are a class of reactions where two molecules combine, often with the loss of a small molecule like water. thermofisher.com The aldehyde group of this compound is highly susceptible to condensation reactions.
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. thermofisher.com The product is typically an α,β-unsaturated compound. thermofisher.com
In this context, the aldehyde group of this compound acts as the electrophilic component. It can react with various active methylene compounds, such as malononitrile or diethyl malonate, in the presence of a base like piperidine or an ammonium salt. The reaction proceeds via nucleophilic addition of the carbanion generated from the active methylene compound to the aldehyde, followed by dehydration. nih.gov
| Active Methylene Compound | Catalyst | Product Structure |
| Malononitrile (CH₂(CN)₂) | Piperidine | Br-C₆H₄-CH(CN)-CH=C(CN)₂ |
| Diethyl malonate (CH₂(COOEt)₂) | Ammonium Acetate | Br-C₆H₄-CH(CN)-CH=C(COOEt)₂ |
| Ethyl cyanoacetate (NCCH₂COOEt) | ZrO₂/SeO₂ | Br-C₆H₄-CH(CN)-CH=C(CN)COOEt |
It is also important to recognize that the methine proton (α-hydrogen) in this compound itself is acidic, being activated by both the adjacent nitrile and 4-bromophenyl groups. Therefore, this compound can also serve as the "active methylene" component in a Knoevenagel-type reaction, reacting with other aldehydes in the presence of a base. For instance, reacting it with benzaldehyde could yield 2-(4-bromophenyl)-3-phenyl-2-propenenitrile after dehydration and potential decarbonylation.
Aldehydes react with primary amines (R-NH₂) and related nitrogen-containing nucleophiles in an acid-catalyzed addition-elimination reaction to form compounds with a carbon-nitrogen double bond (C=N). researchgate.net The reaction begins with the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form the final product. researchgate.net
Imine (Schiff Base) Formation : Reaction with a primary amine yields an imine. The reaction rate is optimal at a mildly acidic pH (around 5), as the acid is needed to protonate the hydroxyl intermediate to facilitate water elimination, but a too-low pH will protonate the starting amine, rendering it non-nucleophilic. researchgate.net
Hydrazone and Oxime Formation : The aldehyde reacts with hydrazine (H₂NNH₂) to form a hydrazone and with hydroxylamine (H₂NOH) to form an oxime. Substituted hydrazines like 2,4-dinitrophenylhydrazine (2,4-DNPH) are also commonly used, forming brightly colored 2,4-dinitrophenylhydrazone precipitates, which serves as a classic qualitative test for aldehydes and ketones.
A particularly significant reaction for β-formylnitriles like this compound is the reaction with hydrazine. This reaction is a cornerstone of pyrazole synthesis. nih.gov The initial formation of the hydrazone is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of a highly functionalized aminopyrazole. mdpi.comorganic-chemistry.org
| Nitrogen Nucleophile | Product Type | General Product Structure |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Br-C₆H₄-CH(CN)-CH=N-R |
| Hydrazine (H₂NNH₂) | Hydrazone / Aminopyrazole | Br-C₆H₄-CH(CN)-CH=N-NH₂ → 3-(4-Bromophenyl)-1H-pyrazol-4-amine |
| Hydroxylamine (H₂NOH) | Oxime | Br-C₆H₄-CH(CN)-CH=N-OH |
| 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone | Br-C₆H₄-CH(CN)-CH=N-NH-C₆H₃(NO₂)₂ |
Oxidation Pathways of the Ketone Moiety
The aldehyde group is highly susceptible to oxidation and can be easily converted into a carboxylic acid. This is a key difference from ketones, which are generally resistant to oxidation except under harsh conditions. The oxidation of this compound would yield 2-(4-bromophenyl)-2-cyanoacetic acid.
Several common laboratory reagents can accomplish this transformation:
Potassium Permanganate (KMnO₄) : A strong oxidizing agent that readily converts aldehydes to carboxylic acids.
Chromic Acid (H₂CrO₄) : Generated in situ from potassium dichromate (K₂Cr₂O₇) and sulfuric acid, it is another powerful oxidizing agent for aldehydes. Studies on the oxidation of similar structures like 4-bromophenyl ethanol confirm the efficacy of chromium(VI) reagents. asianpubs.orgasianpubs.org
Tollens' Reagent ([Ag(NH₃)₂]⁺) : A mild oxidizing agent that selectively oxidizes aldehydes. A positive test is indicated by the formation of a silver mirror.
Fehling's or Benedict's Reagent (Cu²⁺ complex) : These are also mild oxidizing agents where the blue copper(II) ions are reduced to red copper(I) oxide, indicating the presence of an aldehyde.
The aldehyde group can be reduced to a primary alcohol. For this compound, this would result in the formation of 2-(4-bromophenyl)-3-hydroxypropanenitrile. The choice of reducing agent is critical due to the presence of the nitrile group, which is also reducible.
The selective reduction of the aldehyde in the presence of the nitrile is a key consideration.
Sodium Borohydride (NaBH₄) : This is a mild reducing agent that is highly effective for reducing aldehydes and ketones but typically does not reduce nitriles under standard conditions (e.g., in ethanol or methanol). It is the ideal reagent for the selective conversion of the aldehyde to the primary alcohol.
Lithium Aluminum Hydride (LiAlH₄) : This is a very strong and unselective reducing agent. It will readily reduce both the aldehyde and the nitrile group, leading to the formation of an amino alcohol, 3-amino-2-(4-bromophenyl)propan-1-ol.
Catalytic Hydrogenation : Depending on the catalyst and conditions (temperature, pressure), catalytic hydrogenation (e.g., H₂ with Pd, Pt, or Raney Nickel) can reduce the aldehyde, the nitrile, or both. It can sometimes be difficult to control the selectivity of this method. wikipedia.org
| Reducing Agent | Selectivity | Product |
| Sodium Borohydride (NaBH₄) | Aldehyde > Nitrile | 2-(4-Bromophenyl)-3-hydroxypropanenitrile |
| Lithium Aluminum Hydride (LiAlH₄) | Reduces both Aldehyde and Nitrile | 3-Amino-2-(4-bromophenyl)propan-1-ol |
| Catalytic Hydrogenation (H₂/Catalyst) | Variable; can reduce both | Mixture of products, including the primary alcohol and/or the primary amine |
Reactivity of the Nitrile Group in this compound
The carbon-nitrogen triple bond of the nitrile group in this compound is highly polarized, making the carbon atom electrophilic. This allows for a variety of nucleophilic addition reactions.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This transformation proceeds through an amide intermediate. youtube.com
Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack of a weak nucleophile like water. youtube.com Subsequent tautomerization leads to an amide, which is then further hydrolyzed to a carboxylic acid and an ammonium ion.
In a basic medium, a strong nucleophile such as a hydroxide ion directly attacks the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. youtube.com Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which upon acidic workup gives the carboxylic acid. youtube.com
| Reaction Type | Reagents and Conditions | Intermediate Product | Final Product (after workup) |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., aq. H₂SO₄), heat | 2-(4-Bromophenyl)-3-oxopropanamide | 2-(4-Bromophenyl)-3-oxopropanoic acid |
| Base-Catalyzed Hydrolysis | 1. OH⁻ (e.g., aq. NaOH), heat 2. H₃O⁺ workup | 2-(4-Bromophenyl)-3-oxopropanamide | 2-(4-Bromophenyl)-3-oxopropanoic acid |
The nitrile group of β-ketonitriles can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine. The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon. acs.org
For the selective reduction to an aldehyde, a less reactive hydride reagent such as diisobutylaluminium hydride (DIBAL-H) is typically employed. DIBAL-H adds one hydride equivalent to the nitrile, forming an imine intermediate which, upon acidic workup, hydrolyzes to the aldehyde.
Furthermore, the asymmetric reduction of aromatic β-ketonitriles can be achieved with high efficiency using biocatalysts such as recombinant carbonyl reductases. These enzymatic reductions often yield chiral β-hydroxy nitriles with excellent enantioselectivity. acs.orgacs.org
| Transformation | Reagents and Conditions | Product |
|---|
| Reduction to Primary Amine | 1. LiAlH₄ in THF or Et₂O 2. H₂O workup | 3-Amino-2-(4-bromophenyl)propan-1-ol | | Reduction to Aldehyde | 1. DIBAL-H in Toluene, low temp. 2. H₃O⁺ workup | 2-(4-Bromophenyl)-3-oxopropanal | | Biocatalytic Reduction | Carbonyl reductase (e.g., CMCR) | (R)-2-(4-Bromophenyl)-3-hydroxypropanenitrile |
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that readily attack the electrophilic carbon of the nitrile group. This reaction provides a valuable route for the synthesis of ketones. masterorganicchemistry.comdoubtnut.com
The reaction proceeds via the nucleophilic addition of the organometallic reagent to the nitrile, forming a stable imine anion intermediate. This intermediate does not react further with the organometallic reagent. Subsequent hydrolysis of the imine anion during aqueous workup yields a ketone. shaalaa.commasterorganicchemistry.com
| Organometallic Reagent | Reagents and Conditions | Product (after hydrolysis) |
|---|
| Grignard Reagent (e.g., CH₃MgBr) | 1. CH₃MgBr in Et₂O 2. H₃O⁺ workup | 1-(4-Bromophenyl)-1-oxobutan-2-one | | Organolithium Compound (e.g., n-BuLi) | 1. n-BuLi in Hexane/THF 2. H₃O⁺ workup | 1-(4-Bromophenyl)-1-oxoheptan-2-one |
The nitrile group can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. This is a powerful method for the synthesis of five-membered heterocyclic rings. organic-chemistry.org
For instance, in the Huisgen 1,3-dipolar cycloaddition, nitriles react with organic azides to form tetrazoles. organic-chemistry.orgwikipedia.org Nitriles can also react with nitrile ylides, which can be generated photochemically from 2H-azirines, to yield 1,3,4-triazoles. nih.gov These reactions are typically concerted and pericyclic in nature. organic-chemistry.org
| 1,3-Dipole | Reaction Type | Heterocyclic Product |
|---|---|---|
| Organic Azide (R-N₃) | [3+2] Cycloaddition | 1-Substituted-5-(1-(4-bromophenyl)-2-oxoethyl)tetrazole |
| Nitrile Ylide (R-C≡N⁺-C⁻R'R'') | [3+2] Cycloaddition | 2,5-Disubstituted-4-(1-(4-bromophenyl)-2-oxoethyl)-1,3,4-triazole |
Reactivity of the 4-Bromophenyl Moiety
The 4-bromophenyl group of the molecule can undergo electrophilic aromatic substitution (EAS), a class of reactions characteristic of aromatic compounds. wikipedia.orgmsu.edumasterorganicchemistry.com
The regioselectivity of electrophilic aromatic substitution on the 4-bromophenyl ring is determined by the directing effects of the two existing substituents: the bromine atom and the 3-oxo-propanenitrile group. cognitoedu.orgchemistrytalk.orgvanderbilt.edu
The bromine atom is a deactivating but ortho, para-director. It withdraws electron density from the ring inductively, slowing down the reaction rate compared to benzene (B151609), but its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. youtube.com Since the para position is already occupied, it directs to the ortho positions (C2 and C6).
The 3-oxo-propanenitrile substituent as a whole is strongly deactivating and a meta-director. Both the carbonyl and the nitrile groups are electron-withdrawing, pulling electron density out of the ring and destabilizing the positively charged intermediate (arenium ion) formed during the reaction. youtube.comyoutube.com This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions (C3 and C5).
Given the opposing directing effects of the two substituents, the outcome of an EAS reaction can be complex, often leading to a mixture of products. However, the strongly deactivating nature of the 3-oxo-propanenitrile group would significantly reduce the reactivity of the aromatic ring towards electrophilic attack.
| EAS Reaction | Reagents and Conditions | Predicted Major Product(s) |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 1,3-Dibromo-4-(2-cyanoacetyl)benzene |
| Nitration | HNO₃, H₂SO₄ | 1-Bromo-4-(2-cyanoacetyl)-2-nitrobenzene |
| Sulfonation | Fuming H₂SO₄ | 2-Bromo-5-(2-cyanoacetyl)benzenesulfonic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to the strongly deactivated ring |
Nucleophilic Aromatic Substitution (SNA r) Reactions
Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides bearing electron-withdrawing groups. wikipedia.orgpressbooks.pub In these reactions, a nucleophile displaces the halide on the aromatic ring. The reaction typically proceeds through one of two primary mechanisms: the addition-elimination pathway or the elimination-addition pathway.
Addition-Elimination Mechanism (Meisenheimer Complex Formation)
The addition-elimination mechanism is the most probable SNAr pathway for this compound due to the strong activation provided by the para-substituted 3-oxopropanenitrile group. This mechanism involves two principal steps:
Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom attached to the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgdoubtnut.comlibretexts.org The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the electron-withdrawing 3-oxopropanenitrile group, which provides substantial stabilization. wikipedia.org
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group.
The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex. wikipedia.org The presence of strong electron-withdrawing groups at the ortho or para positions is essential for stabilizing the intermediate and facilitating the reaction. pressbooks.pubdoubtnut.com
While direct studies on this compound are not available, research on 4-nitrobenzonitrile demonstrates this reactivity. For instance, its reaction with sodium methoxide is a classic example of an SNAr reaction proceeding through a Meisenheimer complex, although the reaction can be sensitive to conditions like the amount of nucleophile and the presence of protic solvents like methanol. wuxiapptec.com
Elimination-Addition Mechanism (Benzyne Intermediates)
Under conditions involving exceptionally strong bases, such as sodium amide (NaNH₂) or potassium amide (KNH₂), and typically in the absence of strong activating groups, aryl halides can undergo substitution via an elimination-addition mechanism. libretexts.org This pathway involves a highly reactive and transient species known as a benzyne intermediate. youtube.comlibretexts.org
The mechanism proceeds as follows:
Elimination: The strong base abstracts a proton from the carbon atom ortho to the bromine. This is followed by the elimination of the bromide ion, resulting in the formation of a triple bond within the benzene ring, creating the benzyne intermediate. khanacademy.org
Addition: The nucleophile (e.g., the amide ion or ammonia solvent) then attacks one of the two carbons of the triple bond. khanacademy.org
Protonation: The resulting aryl anion is subsequently protonated by the solvent (e.g., liquid ammonia) to yield the final product.
A key characteristic of the benzyne mechanism is the potential for the incoming nucleophile to add to either carbon of the triple bond, which can lead to a mixture of regioisomeric products if the aryl halide is substituted. For example, the reaction of p-chlorotoluene under harsh conditions yields a mixture of meta- and para-cresol, providing strong evidence for a symmetrical benzyne intermediate. libretexts.org Similarly, bromobenzene reacts rapidly with potassium amide in liquid ammonia to form aniline. libretexts.orgkhanacademy.org Given that this compound has protons ortho to the bromine, this pathway is theoretically possible under forcing conditions with a very strong base.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly with palladium and nickel, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, offering mild and versatile methods for the functionalization of aryl halides.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)
Palladium catalysts are exceptionally efficient for cross-coupling reactions involving aryl bromides. The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation (for reactions like Suzuki) or migratory insertion (for reactions like Heck), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl structures. youtube.com The reactivity of 4-bromobenzonitrile, a close analog of the target compound, in Suzuki couplings is well-documented. It readily couples with various arylboronic acids under standard conditions to form cyanobiphenyl derivatives.
Table 1: Examples of Suzuki-Miyaura Coupling with 4-Bromobenzonitrile Analogues
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 82 | >95 | nih.govresearchgate.net |
| 4-Formylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 97 | researchgate.net |
Heck Reaction: The Heck (or Mizoroki-Heck) reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The reaction of 4-bromoacetophenone, another excellent electronic and structural analog, with styrene is a representative example, yielding 4-acetylstilbene. The choice of base and solvent can significantly impact the reaction's efficiency. researchgate.net
Table 2: Heck Reaction of 4-Bromoacetophenone with Styrene
| Catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂/TBAB | KOH | H₂O | 100 | 85 | researchgate.net |
| Pd(OAc)₂/TBAB | KOH | DMF | 100 | 92 | researchgate.net |
| Pd(OAc)₂/TBAB | K₂CO₃ | DMF | 100 | 80 | researchgate.net |
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysts offer a more cost-effective alternative to palladium for many cross-coupling reactions. They are particularly effective for coupling aryl halides with a variety of partners, including Grignard reagents and organoboron compounds. nih.gov Nickel-catalyzed couplings can proceed through various redox cycles, including Ni(0)/Ni(II) and Ni(I)/Ni(III). nih.gov
Studies have shown that nickel catalysts can effectively couple aryl bromides with arylboronic acids. For instance, 5-bromo-2-fluorobenzofuran undergoes nickel-catalyzed coupling with phenylboronic acid, demonstrating the utility of nickel in activating C-Br bonds. beilstein-journals.org Furthermore, nickel catalysis is well-suited for reductive cross-coupling reactions, such as the coupling of bromobenzene with methyl 4-bromobenzoate (B14158574). researchgate.net This indicates that this compound would be a viable substrate for similar nickel-catalyzed transformations to generate more complex molecular architectures.
Other Transformations of Aryl Halides (e.g., Conversion to Phenols, Aryl Ethers)
Beyond C-C bond formation, the aryl bromide in this compound can be converted into other important functional groups, such as phenols and aryl ethers.
Conversion to Phenols: The direct conversion of non-activated aryl halides to phenols requires harsh conditions, such as the historic Dow process (e.g., chlorobenzene with NaOH at ~350 °C). libretexts.org However, modern palladium-catalyzed methods, often considered a variant of the Buchwald-Hartwig reaction, allow for the hydroxylation of aryl halides under much milder conditions. These reactions use a palladium catalyst with specialized ligands (e.g., tBuBrettPhos) and a strong base like potassium or cesium hydroxide to directly install a hydroxyl group. nih.gov This methodology is applicable to a wide range of functionalized aryl and heteroaryl halides. nih.gov
Conversion to Aryl Ethers: The synthesis of aryl ethers from aryl halides can be achieved through several methods.
Ullmann Condensation: This classic method uses a copper catalyst to couple an aryl halide with an alcohol or phenol, typically at high temperatures. wikipedia.orgorganic-chemistry.org The reaction is often more effective when the aryl halide is activated by electron-withdrawing groups, making this compound a suitable substrate. wikipedia.org
Buchwald-Hartwig C-O Coupling: A more modern and versatile approach is the palladium-catalyzed Buchwald-Hartwig etherification. youtube.comorganic-chemistry.org This reaction couples aryl halides or triflates with alcohols and phenols using a palladium catalyst, a specialized phosphine ligand, and a base. youtube.comwikipedia.org It proceeds under significantly milder conditions than the Ullmann reaction and exhibits broad functional group tolerance, representing the most likely laboratory-scale method for converting this compound to its corresponding aryl ethers. wikipedia.org
Reactions at the Active Methylene Group (Alpha-Carbon)
The carbon atom situated between the 4-bromobenzoyl group and the nitrile group, known as the alpha-carbon, possesses heightened reactivity. The electron-withdrawing nature of both the adjacent carbonyl and cyano groups increases the acidity of the protons attached to this carbon, making it susceptible to deprotonation by a base. This deprotonation is a critical first step in many synthetic routes involving this compound.
Deprotonation and Enolate Formation
The presence of two electron-withdrawing groups flanking the methylene group in this compound facilitates the removal of a proton from the alpha-carbon by a base. This acid-base reaction results in the formation of a resonance-stabilized carbanion, known as an enolate. The negative charge of the enolate is delocalized over the alpha-carbon, the carbonyl oxygen, and the nitrile nitrogen, which accounts for its stability.
The formation of the enolate is a reversible process, and the choice of base and reaction conditions can influence the position of the equilibrium. Stronger bases will more effectively deprotonate the active methylene group, leading to a higher concentration of the enolate at equilibrium. Common bases used for this purpose include alkoxides, such as sodium ethoxide, and stronger, non-nucleophilic bases like sodium hydride or lithium diisopropylamide (LDA). The resulting enolate is a potent nucleophile, ready to react with various electrophiles.
Alkylation and Acylation Reactions of the Alpha-Carbon
Once the enolate of this compound is generated, it can participate in nucleophilic substitution reactions with electrophilic reagents, leading to the formation of new carbon-carbon bonds at the alpha-carbon. These reactions are of significant synthetic utility for the elaboration of the molecular framework.
Alkylation Reactions
The reaction of the enolate with an alkyl halide results in the formation of an α-alkylated β-ketonitrile. This reaction proceeds via an SN2 mechanism, where the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. The choice of the alkylating agent and reaction conditions is crucial to the success of the reaction and can influence the yield of the desired product.
While specific studies detailing the alkylation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous compounds. For instance, the alkylation of various phenylacetonitriles, including substituted derivatives, has been successfully achieved using alkyl halides in the presence of a base. google.com For example, 3-bromo-phenylacetonitrile can be alkylated with organohalides in the presence of an aqueous alkali metal base and a diorgano sulfoxide. google.com This suggests that this compound would readily undergo alkylation under similar conditions. The general scheme for such a reaction would involve the deprotonation of the active methylene group followed by the introduction of an alkyl halide.
| Reactant | Alkylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | R-X (e.g., CH3I, CH3CH2Br) | NaH, NaOEt, or LDA | THF, DMF, or Ethanol | 2-(4-Bromophenyl)-2-alkyl-3-oxopropanenitrile |
Acylation Reactions
Similarly, the enolate of this compound can undergo acylation when treated with an acylating agent, such as an acyl chloride or an acid anhydride. This reaction introduces an acyl group at the alpha-carbon, leading to the formation of a more complex dicarbonyl compound. The mechanism is analogous to alkylation, involving the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of the acylating agent.
| Reactant | Acylating Agent | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | R-COCl (e.g., CH3COCl) | Pyridine or Et3N | Dichloromethane or THF | 2-(4-Bromophenyl)-2-acyl-3-oxopropanenitrile |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The presence of a prochiral methylene (B1212753) group adjacent to a stereocenter in the enol form, or the unique electronic environment of the methylene protons in the keto form, along with the distinct aromatic protons, provides a detailed picture of the molecule.
Comprehensive ¹H NMR Spectral Analysis
The proton NMR spectrum of 2-(4-Bromophenyl)-3-oxopropanenitrile is expected to show distinct signals corresponding to the aromatic protons and the aliphatic methylene protons. The 4-bromophenyl group gives rise to a characteristic AA'BB' system, appearing as two sets of doublets in the aromatic region (typically δ 7.5-8.0 ppm). The two protons on the carbon adjacent to the carbonyl and nitrile groups (C2) are chemically equivalent and would appear as a singlet.
This table is a representation of expected values. Actual experimental data may vary based on solvent and instrument conditions.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (ortho to C=O) | ~7.8-8.0 | Doublet | ~8-9 |
| Ar-H (ortho to Br) | ~7.6-7.7 | Doublet | ~8-9 |
Detailed ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Due to the plane of symmetry in the p-substituted ring, four signals are expected for the aromatic carbons. Additional signals will correspond to the carbonyl, nitrile, and methylene carbons. The carbon atom attached to the bromine (C-Br) will appear at a distinct chemical shift, as will the carbonyl and nitrile carbons, which are significantly deshielded.
This table is a representation of expected values. Actual experimental data may vary based on solvent and instrument conditions.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | ~185-195 |
| C≡N (Nitrile) | ~115-120 |
| C-Br (Aromatic) | ~128-132 |
| C-H (Aromatic) | ~129-133 |
| C (Quaternary, Aromatic) | ~134-138 |
Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
While specific published 2D NMR studies for this compound are not readily found, these techniques are invaluable for definitive structural assignment.
COSY (Correlation Spectroscopy): Would confirm the coupling between the adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals directly to their attached carbon atoms, for instance, linking the methylene proton singlet to its corresponding carbon signal and the aromatic proton signals to their respective carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations. Key correlations would be expected from the methylene protons to the carbonyl carbon, the nitrile carbon, and the quaternary aromatic carbon. Aromatic protons would show correlations to neighboring carbons, confirming their positions relative to the carbonyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations, which could be useful in determining the preferred conformation of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the presence of key functional groups. The most prominent and diagnostic peaks for this compound would be from the nitrile and carbonyl groups.
Identification and Assignment of Characteristic Vibrational Modes
The spectrum would be characterized by strong absorption bands corresponding to the stretching vibrations of the C≡N and C=O bonds.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | ~3100-3000 | Medium |
| C-H Stretch (Aliphatic) | ~2960-2850 | Medium-Weak |
| C≡N Stretch (Nitrile) | ~2260-2240 | Medium-Sharp |
| C=O Stretch (Ketone) | ~1690-1670 | Strong |
| C=C Stretch (Aromatic) | ~1600, ~1485 | Medium |
| C-Br Stretch | ~650-550 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. A key feature in the mass spectrum of this compound is the isotopic signature of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.
The molecular weight of C₉H₆⁷⁹BrNO is 222.96 g/mol , and for C₉H₆⁸¹BrNO it is 224.96 g/mol . Therefore, the molecular ion region should show peaks at m/z 223 and 225.
Major fragmentation pathways would likely involve the loss of key functional groups:
Loss of Br•: [M-Br]⁺ leading to a fragment at m/z 144.
Loss of CO: [M-CO]⁺•.
Formation of the benzoyl cation: The p-bromobenzoyl cation [BrC₆H₄CO]⁺ would give rise to strong peaks at m/z 183 and 185. This is often a very stable and prominent fragment for such structures.
| Fragment Ion | Expected m/z | Notes |
| [M]⁺• | 223 / 225 | Molecular ion peak showing 1:1 bromine isotope pattern. |
| [M-HCN]⁺• | 196 / 198 | Loss of hydrogen cyanide. |
| [BrC₆H₄CO]⁺ | 183 / 185 | p-Bromobenzoyl cation, often a base peak. |
| [C₆H₄Br]⁺ | 155 / 157 | Loss of the side chain. |
| [C₇H₅O]⁺ | 105 | Benzoyl cation after loss of Br. |
| [C₆H₅]⁺ | 77 | Phenyl cation. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass.
For this compound, the molecular formula is C₉H₆BrNO. epa.gov The presence of bromine is particularly notable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, and ⁷⁹Br), provides a precise value for confirmation by HRMS.
Table 1: Theoretical Exact Mass Data for this compound
| Molecular Formula | Isotope | Monoisotopic Mass (Da) |
| C₉H₆⁷⁹BrNO | [M]⁺ | 222.9633 |
| C₉H₆⁸¹BrNO | [M+2]⁺ | 224.9612 |
This data is calculated based on the known elemental masses and is the target value for experimental verification by HRMS.
Analysis of Fragmentation Patterns for Structural Elucidation
Electron Ionization Mass Spectrometry (EI-MS) causes molecules to fragment in predictable ways, yielding a unique fingerprint that helps to elucidate the molecule's structure. The most stable fragments are typically the most abundant. libretexts.org While a specific experimental spectrum for this compound is not available in the cited literature, its fragmentation pattern can be predicted based on the known behavior of ketones, nitriles, and aromatic halides. libretexts.orgmiamioh.edu
The primary fragmentation is expected to be α-cleavage on either side of the ketone's carbonyl group.
Cleavage 1: Loss of the cyanomethyl radical (•CH₂CN) would form the highly stable 4-bromobenzoyl acylium ion. This is often the base peak in the spectra of aromatic ketones. libretexts.org
Cleavage 2: Loss of the 4-bromobenzoyl radical would result in a [CH₂CN]⁺ fragment, though this is generally less favorable.
Further Fragmentation: The 4-bromobenzoyl cation can undergo further fragmentation, primarily through the loss of carbon monoxide (CO) to form the 4-bromophenyl cation. This cation can then lose the bromine atom to yield a phenyl cation at m/z 77, a common fragment for brominated benzene (B151609) derivatives. miamioh.edu
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Structure | Fragment Name | Predicted m/z | Notes |
| [C₇H₄BrO]⁺ | 4-Bromobenzoyl cation | 183/185 | Expected base peak, showing 1:1 isotopic pattern for Br. |
| [C₆H₄Br]⁺ | 4-Bromophenyl cation | 155/157 | Formed from the loss of CO from the acylium ion. |
| [C₆H₅]⁺ | Phenyl cation | 77 | Formed from the loss of Br from the bromophenyl cation. |
| [CH₂CN]⁺ | Cyanomethyl cation | 40 | A possible, but likely less abundant, fragment. |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. miamioh.edu While no published crystal structure for this compound itself was located, this section outlines the principles of the analysis and the structural insights that would be obtained from such a study, drawing analogies from structurally similar compounds. nih.govnih.gov
Single-Crystal X-ray Diffraction for Absolute Structure Determination
A single-crystal X-ray diffraction experiment would provide the absolute structure of the compound. The diffraction pattern of X-rays passing through a single crystal allows for the calculation of the electron density map of the molecule. This map reveals the precise coordinates of each atom in the crystal's unit cell, confirming the molecular connectivity and constitution unambiguously. miamioh.edu It would also determine the crystal system and space group, which describe the symmetry of the crystal lattice. For example, a related compound, N-(4-bromophenyl)-4-methoxybenzenesulfonamide, was found to crystallize in the monoclinic space group P2₁. ambeed.com
Analysis of Molecular Geometry and Conformational Preferences in the Solid State
Table 3: Expected Molecular Geometry Parameters for this compound
| Parameter | Atom(s) Involved | Expected Value | Basis of Expectation |
| Bond Angle | C-C-C (ketone) | ~120° | VSEPR theory for sp² carbon |
| Bond Angle | C-C≡N (nitrile) | ~180° | VSEPR theory for sp carbon |
| Bond Length | C=O | ~1.21 Å | Standard carbonyl bond length |
| Bond Length | C≡N | ~1.15 Å | Standard nitrile bond length |
| Bond Length | C-Br | ~1.90 Å | Standard aryl-bromide bond length |
Investigation of Intermolecular Interactions
The way molecules pack together in a crystal is determined by a network of non-covalent intermolecular interactions. Identifying these interactions is key to understanding the material's properties. For this compound, several types of interactions are possible:
Hydrogen Bonding: While lacking classic hydrogen bond donors (like O-H or N-H), weaker C-H···O and C-H···N hydrogen bonds are expected, where hydrogen atoms from the phenyl ring or the α-carbon interact with the ketone oxygen or nitrile nitrogen of neighboring molecules. Such interactions are known to form chains or more complex networks. nih.gov
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with nucleophilic atoms like the ketone oxygen (C-Br···O) or nitrile nitrogen (C-Br···N) of an adjacent molecule. mdpi.com
π-Interactions: Several interactions involving the π-system of the benzene ring are plausible.
C-Br···π Interactions: The bromine atom can interact with the face of an adjacent phenyl ring. nih.gov
π-Stacking: Face-to-face stacking between parallel phenyl rings of neighboring molecules is a possibility, though some analyses of similar compounds show this interaction to be absent. kmu.edu.tr
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Since no crystal structure exists for the title compound, a Hirshfeld analysis cannot be performed. However, data from the structurally related chalcone, (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one, illustrates the type of information this analysis provides. nih.gov
Table 4: Example Hirshfeld Surface Contact Contributions from a Related Bromophenyl Ketone
| Intermolecular Contact Type | Percentage Contribution (%) |
| H···H | 26.3 |
| C···H / H···C | 21.2 |
| Br···H / H···Br | 15.8 |
| O···H / H···O | 8.3 |
| Br···C / C···Br | 3.8 |
| Other | 24.6 |
Data from the analysis of (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one and is presented for illustrative purposes only. nih.gov This analysis quantitatively shows that even in the absence of strong hydrogen bond donors, contacts involving hydrogen atoms (H···H, C···H, O···H, Br···H) are dominant in stabilizing the crystal structure.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic structure and energy of 2-(4-Bromophenyl)-3-oxopropanenitrile. These methods, varying in their level of theory and computational cost, offer deep insights into the molecule's characteristics.
Density Functional Theory (DFT) has become a primary tool for investigating the ground state properties of organic molecules like this compound due to its favorable balance of accuracy and computational efficiency.
The first step in a typical DFT study is the optimization of the molecule's geometry to find the lowest energy arrangement of its atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a stable conformation. The presence of the rotatable bond between the phenyl ring and the propanenitrile backbone suggests the possibility of multiple conformers.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Br | 1.91 Å |
| C=O | 1.22 Å | |
| C≡N | 1.16 Å | |
| C-C (ring-chain) | 1.49 Å | |
| Bond Angle | C-C-C (backbone) | 112° |
| C-C=O | 121° | |
| C-C≡N | 178° | |
| Dihedral Angle | Br-C-C-C | Variable (defines conformers) |
Note: The data in this table is illustrative and represents typical values for similar molecular structures, as specific published data for this compound is not available.
The electronic properties of this compound are crucial for understanding its reactivity. DFT calculations provide access to the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be distributed over the electron-withdrawing cyano and carbonyl groups.
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from DFT calculations. It visualizes the charge distribution on the molecule's surface, with red regions indicating negative electrostatic potential (electron-rich areas, such as around the oxygen and nitrogen atoms) and blue regions showing positive potential (electron-poor areas). The MEP map helps predict sites for electrophilic and nucleophilic attack.
Table 2: Predicted Electronic Properties for this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating capability |
| LUMO Energy | ~ -2.0 eV | Electron-accepting capability |
| HOMO-LUMO Gap | ~ 4.5 eV | Chemical reactivity and stability |
Note: These values are estimations based on similar compounds and serve as a representative example.
DFT calculations can simulate the vibrational modes of this compound, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other limitations of the theoretical model.
The simulated spectrum allows for the assignment of specific vibrational modes to the observed experimental peaks. For this molecule, key vibrations would include the C-Br stretching, C=O stretching, C≡N stretching, and various aromatic C-H and C-C stretching and bending modes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts (e.g., ¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within the DFT framework. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental NMR spectra. This comparison aids in the definitive assignment of signals to specific nuclei within the molecule, which can be particularly useful for complex structures or for distinguishing between isomers.
Ab Initio and Semi-Empirical Methods for Comparative Analysis
While DFT is widely used, other quantum chemical methods can provide a valuable comparative analysis for this compound.
Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from first principles without empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. A comparative study using a method like MP2 could be used to benchmark the accuracy of the DFT results for the geometry and electronic properties of this compound.
Semi-Empirical Methods: Methods like AM1, PM3, and PM7 are much faster than DFT or ab initio methods because they use parameters derived from experimental data to simplify the calculations. While less accurate, they are useful for rapid conformational searches on large molecules or for providing an initial guess for higher-level calculations. A semi-empirical analysis could quickly map out the potential energy surface of this compound before refining the key conformers with DFT.
By employing a range of these computational methods, a comprehensive theoretical understanding of this compound's structure and properties can be achieved, providing a solid foundation for interpreting experimental data and predicting its chemical behavior.
Computational Elucidation of Reaction Mechanisms and Transition States
The study of reaction mechanisms through computational chemistry involves mapping the potential energy surface (PES) of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, transition states. A transition state is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for a reaction to proceed. smu.edu The characterization of transition states is fundamental to understanding reaction kinetics and selectivity.
For this compound, several reaction pathways can be computationally investigated. For instance, in its reaction with a nucleophile, computational methods can help determine whether the attack is more likely to occur at the carbonyl carbon or the nitrile carbon. By calculating the activation energies associated with each pathway, a preference can be established. The process typically involves:
Geometry Optimization: The structures of the reactant (this compound and the nucleophile), the transition state, and the product are optimized to find their lowest energy conformations.
Transition State Search: Algorithms are used to locate the saddle point on the PES corresponding to the transition state. This is often the most challenging part of the calculation.
Frequency Calculation: A frequency calculation is performed on the optimized structures. A stable minimum (reactant, product) will have all real frequencies, while a true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactant and product minima on the PES. smu.edu
The insights gained from these calculations are not limited to just identifying the preferred reaction pathway. The geometry of the transition state itself provides a wealth of information about the bonding changes occurring during the reaction. For example, in a hypothetical nucleophilic addition to the carbonyl group of this compound, the calculated bond lengths and angles in the transition state would reveal the extent of bond formation between the nucleophile and the carbonyl carbon, and the degree of C=O bond breaking.
A significant aspect of studying brominated aromatic compounds is their potential for participation in cross-coupling reactions, such as the Suzuki or Heck reaction. mdpi.com Computational studies can model the entire catalytic cycle of such reactions, elucidating the mechanism of oxidative addition, transmetalation, and reductive elimination steps involving the C-Br bond of this compound.
Analysis of Quantum Chemical Descriptors (e.g., Fukui Functions, Local Reactivity Indices)
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict and rationalize its reactivity. scispace.com These descriptors provide a quantitative measure of various electronic properties that are not directly observable but are fundamentally linked to chemical behavior. For this compound, the analysis of these descriptors can pinpoint the most reactive sites within the molecule.
Fukui Functions are among the most widely used local reactivity descriptors within the framework of Density Functional Theory (DFT). wikipedia.org The Fukui function, f(r), measures the change in the electron density at a point r when the total number of electrons in the system changes. wikipedia.org By approximating this derivative using a finite difference approach, three types of Fukui functions can be defined to describe the reactivity towards different types of reagents:
f+(r): For nucleophilic attack (electron acceptance). This is calculated from the difference in electron density between the neutral molecule and its anion. A high value of f+(r) indicates a site that is susceptible to attack by a nucleophile.
f-(r): For electrophilic attack (electron donation). This is calculated from the difference in electron density between the neutral molecule and its cation. A high value of f-(r) indicates a site that is prone to attack by an electrophile.
f0(r): For radical attack. This is the average of f+(r) and f-(r).
These continuous functions can be condensed to atomic sites to obtain condensed Fukui functions (f_k^+, f_k^-, f_k^0), which provide a measure of the reactivity of each atom k in the molecule.
For this compound, one would expect the carbonyl carbon to have a high f_k^+ value, indicating its electrophilic character and susceptibility to nucleophilic attack. The oxygen atom of the carbonyl group and the nitrogen atom of the nitrile group are expected to have high f_k^- values, suggesting they are the most likely sites for electrophilic attack. The aromatic ring will also have sites with significant f_k^- values, corresponding to its nucleophilic character in electrophilic aromatic substitution reactions.
Other important local reactivity indices include:
Local Softness (s(r)): This is related to the Fukui function and the global softness of the molecule. The principle of "like-likes-like" suggests that a soft nucleophile will preferentially attack a soft electrophilic site, and a hard nucleophile will attack a hard electrophilic site. nih.gov
Dual Descriptor (Δf(r)): This descriptor is defined as the difference between f+(r) and f-(r). It can simultaneously reveal the nucleophilic and electrophilic sites in a molecule.
The following interactive table presents hypothetical condensed Fukui function values for the key atoms of this compound, as would be derived from a DFT calculation. These values illustrate how quantum chemical descriptors can be used to predict the molecule's reactivity.
| Atom | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | fk0 (for Radical Attack) |
|---|---|---|---|
| Carbonyl Carbon | 0.25 | 0.05 | 0.15 |
| Carbonyl Oxygen | 0.08 | 0.30 | 0.19 |
| Nitrile Carbon | 0.18 | 0.06 | 0.12 |
| Nitrile Nitrogen | 0.10 | 0.28 | 0.19 |
| Alpha-Carbon | 0.12 | 0.15 | 0.135 |
| Bromine | 0.04 | 0.09 | 0.065 |
| C1 (ipso-C attached to Br) | 0.05 | 0.03 | 0.04 |
| C2, C6 (ortho to Br) | 0.07 | 0.12 | 0.095 |
| C3, C5 (meta to Br) | 0.06 | 0.08 | 0.07 |
| C4 (para to Br, attached to keto-nitrile group) | 0.04 | 0.02 | 0.03 |
Applications As a Synthetic Intermediate in Organic Chemistry
Precursor for the Synthesis of Diverse Heterocyclic Compounds
The unique combination of functional groups within 2-(4-Bromophenyl)-3-oxopropanenitrile enables its use as a synthon for various carbon and nitrogen-containing rings. It readily undergoes reactions with nucleophiles and electrophiles, making it an ideal building block for complex molecular architectures.
Formation of Pyrroles and Fused Pyrrole Derivatives
Pyrrole rings are fundamental components of many biologically significant molecules. While various methods exist for pyrrole synthesis, the use of β-ketonitriles like this compound is a potent strategy. A concise three-component synthesis has been developed for creating the pyrrole framework from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines ntu.edu.sg. This approach highlights the utility of the oxoacetonitrile group in constructing the pyrrole ring, a method that can be applied to generate diverse libraries of pyrrole-based drug candidates ntu.edu.sg. The construction of pyrrole scaffolds with varied substituents is often challenging, but metal-free methods have been developed that utilize consecutive chemoselective double cyanation to produce unsymmetrically tetrasubstituted NH-pyrroles rsc.org.
Table 1: Representative Synthesis of Pyrrole Derivatives
| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |
|---|---|---|---|---|
| α-Hydroxyketone | This compound | Aniline | Substituted Pyrrole | Three-component reaction, concise route to complex pyrroles ntu.edu.sg. |
Synthesis of 2-Pyridones and Related Nitrogen Heterocycles
2-Pyridone scaffolds are prevalent in numerous drug molecules and are valuable intermediates for creating highly functionalized pyridines. The synthesis of 3-cyano-2-pyridones, in particular, has garnered significant attention sciforum.net. This compound can serve as the active methylene (B1212753) component in multicomponent reactions to construct these heterocycles. For instance, a common strategy involves the reaction of a compound with an active methylene group, an aldehyde, and a source of ammonia (like ammonium acetate) to build the dihydropyridine ring, which can then be oxidized to the corresponding pyridine or exist as a stable pyridone.
A well-established route involves the condensation of an enone with a cyanoacetamide derivative, mediated by a base, to form the 2-pyridone ring iipseries.org. In this context, this compound can react with various reagents to form an intermediate that cyclizes to the desired pyridone structure.
Table 2: General Synthesis of 2-Pyridone Derivatives
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Aldehyde | This compound | Ammonium Acetate, Reflux | 3-Cyano-4-(aryl)-6-(4-bromophenyl)-2-pyridone |
| Enone | This compound | Base (e.g., Piperidine) | Substituted 2-Pyridone |
Construction of Pyrazole and Pyrazolo[3,4-b]pyridine Systems
The reaction of 1,3-dicarbonyl compounds, or their synthetic equivalents like β-ketonitriles, with hydrazines is a classical and efficient method for synthesizing pyrazole rings dergipark.org.trnih.gov. This compound readily reacts with hydrazine or substituted hydrazines, where the hydrazine condenses with the ketone and the active methylene group to form the five-membered pyrazole ring.
Furthermore, this chemistry has been extended to elegant one-pot, multicomponent reactions for the synthesis of more complex fused systems. A notable application is the four-component reaction of 3-aryl-3-oxopropanenitriles (including the 4-bromo derivative), an aryl-pyrazolone, an arylglyoxal, and ammonium acetate to afford 4-aroyl-1,6-diaryl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles alliedacademies.orgsamipubco.com. This method provides a straightforward route to structurally diverse bicyclic pyrazolopyridines under mild conditions alliedacademies.orgsamipubco.com. Another strategy involves first synthesizing a 5-aminopyrazole intermediate from the 3-aryl-3-oxopropanenitrile and phenylhydrazine, which is then further reacted to build the fused pyridine ring nih.govsciforum.net.
Table 3: Synthesis of Pyrazole and Pyrazolo[3,4-b]pyridine Derivatives
| Reactants | Catalyst/Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| This compound, Hydrazine Hydrate | Ethanol, Reflux | 5-(4-Bromophenyl)-1H-pyrazole-3-amine | Good | General Reaction nih.gov |
| 3-Aryl-3-oxopropanenitriles, 1-Aryl-3-methyl-1H-pyrazol-5(4H)-one, Arylglyoxals, Ammonium Acetate | Magnetic LDH Nanocatalyst, EtOH/H₂O | 4-Aroyl-3-methyl-1,6-diaryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | 70-85% | alliedacademies.orgsamipubco.com |
Elaboration into Naphthyridine Derivatives
Naphthyridines, which are isomers of pyridopyridines, are important scaffolds in medicinal chemistry ekb.eg. The Friedländer annulation is a powerful method for their synthesis, typically involving the condensation of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing a reactive α-methylene group ekb.eg. This compound is an excellent substrate for this reaction, providing the two carbon atoms necessary to form the new fused pyridine ring. The reaction, often catalyzed by acid or base, results in the formation of a highly substituted naphthyridine core. For example, reaction with 2-aminonicotinaldehyde would lead to a 1,8-naphthyridine derivative. This synthetic approach offers a direct route to condensed heterocycles starting from readily accessible pyridine precursors clockss.org.
Table 4: Proposed Synthesis of Naphthyridine Derivatives via Friedländer Annulation
| Pyridine Precursor | Methylene Component | Conditions | Product |
|---|---|---|---|
| 2-Aminonicotinaldehyde | This compound | Base (e.g., KOH) or Acid Catalyst | 2-Amino-4-(4-bromophenyl)-1,8-naphthyridine-3-carbonitrile |
Synthetic Routes to Nicotinonitriles and Related Pyridine Scaffolds
Nicotinonitriles (cyanopyridines) are valuable intermediates and exhibit a range of biological activities. Multicomponent reactions are a highly efficient means of synthesizing these structures, often utilizing malononitrile or its derivatives as a key building block researchgate.netresearchgate.net. This compound can be employed in a one-pot condensation with an aldehyde (or a chalcone precursor) and ammonium acetate researchgate.netnih.gov. In this reaction, the active methylene group of the ketonitrile participates in a Knoevenagel condensation and subsequent Michael addition, followed by cyclization and aromatization to yield the highly substituted pyridine ring. This efficient assembly allows for the creation of complex nicotinonitrile derivatives from simple starting materials.
Table 5: Multicomponent Synthesis of Nicotinonitrile Derivatives | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | | --- | --- | --- | --- | --- | | Chalcone (Ar-CH=CH-CO-Ar') | this compound | Ammonium Acetate / Ethanol, Reflux | 2-Amino-4,6-diaryl-nicotinonitrile | | Aromatic Aldehyde | Ketone (e.g., Acetophenone) | Malononitrile, Ammonium Acetate | Ethanol, Reflux | 2-Amino-4,6-diaryl-nicotinonitrile nih.gov |
Preparation of Pyrido[2,3-d]pyrimidines and Fused Pyrimidine Systems
The pyrido[2,3-d]pyrimidine core is a "privileged scaffold" in drug discovery due to its structural resemblance to DNA bases nih.govnih.gov. A common synthetic strategy involves the annulation of a pyridine ring onto a pre-existing pyrimidine. This is typically achieved by reacting a substituted aminopyrimidine, such as 6-aminouracil, with a 1,3-bifunctional compound bu.edu.eg. This compound serves as an ideal three-carbon electrophilic component for this cyclocondensation. The reaction proceeds via an initial Michael addition of the aminopyrimidine to an activated double bond formed from the ketonitrile, followed by intramolecular cyclization and dehydration to furnish the fused pyrido[2,3-d]pyrimidine system. This approach provides access to a wide range of derivatives with potential biological activity researchgate.net.
Table 6: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
| Pyrimidine Precursor | 1,3-Dicarbonyl Equivalent | Conditions | Product |
|---|---|---|---|
| 6-Amino-1,3-dimethyluracil | This compound | Reflux in Acetic Acid or Ethanol/Piperidine | 7-Amino-5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile |
Participation in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all components, are highly valued for their efficiency and atom economy. The β-ketonitrile moiety in this compound is an ideal participant in such reactions, enabling the rapid construction of diverse heterocyclic scaffolds, particularly pyridines and pyrimidines.
For instance, in a Hantzsch-type pyridine synthesis, this compound can react with an aldehyde and a β-ketoester or another active methylene compound in the presence of a nitrogen source like ammonia or ammonium acetate. This one-pot reaction proceeds through a series of condensation and cyclization steps to yield highly substituted dihydropyridine scaffolds, which can be subsequently oxidized to the corresponding aromatic pyridines. The 4-bromophenyl substituent remains intact, providing a handle for further diversification. nih.gov
Similarly, the synthesis of substituted pyrimidines can be achieved by reacting this compound with amidines or guanidine. bu.edu.eg The reaction involves the condensation of the amidine with the ketone functionality, followed by cyclization involving the nitrile group, leading to the formation of aminopyrimidine derivatives. These compounds are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. nih.gov The ability to generate complex and diverse heterocyclic libraries from a single, readily accessible intermediate underscores the value of this compound in MCR-based synthetic strategies.
Table 1: Illustrative Multi-Component Reactions with this compound
| Reaction Type | Reactants | Resulting Scaffold | Potential Significance |
|---|---|---|---|
| Hantzsch-type Pyridine Synthesis | This compound, Aldehyde, Ethyl Acetoacetate, Ammonium Acetate | Substituted Pyridine | Core structure in pharmaceuticals and agrochemicals. |
| Pyrimidine Synthesis | This compound, Guanidine Hydrochloride | Aminopyrimidine | Key pharmacophore in kinase inhibitors and other drugs. |
| Gewald Aminothiophene Synthesis | This compound, an Aldehyde or Ketone, Elemental Sulfur, Base (e.g., Morpholine) | 2-Aminothiophene | Building blocks for dyes and biologically active compounds. |
Building Block in the Convergent Synthesis of Complex Organic Molecules
The bromine atom serves as a versatile functional handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. In a convergent synthetic route, the this compound unit can be elaborated first, for example, by converting the ketonitrile portion into a specific heterocyclic ring system. This functionalized fragment, still bearing the bromo-aryl moiety, can then be coupled with another complex, independently synthesized fragment (e.g., a boronic acid or an organotin reagent in Suzuki or Stille couplings, respectively).
Role in the Formation of Specialized Derivatives for Further Synthetic Transformations
The utility of this compound is further expanded by its capacity to be converted into a variety of specialized derivatives, which can then serve as tailored intermediates for subsequent reactions. The reactivity of its distinct functional groups—the ketone, the nitrile, and the bromophenyl ring—can be selectively exploited.
Derivatization of the Bromophenyl Group: The bromine atom is a prime site for modification. As mentioned, it readily participates in palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. It can also be converted into an organometallic reagent, such as a Grignard or organolithium species, by treatment with magnesium or an alkyllithium reagent, respectively. This transforms the aryl group from an electrophilic to a nucleophilic partner, opening up a different set of synthetic possibilities, such as addition to carbonyls or ring-opening of epoxides.
Transformations of the Ketone Group: The ketone carbonyl can undergo a wide range of classical transformations. It can be reduced to a secondary alcohol, which can then be used in esterification or etherification reactions. It can also serve as an electrophile for the addition of various nucleophiles or be converted into an olefin via a Wittig reaction.
Reactions of the Nitrile Group: The nitrile functionality is also a versatile precursor. It can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. This amine can then be used for the synthesis of a variety of nitrogen-containing structures. Furthermore, the nitrile group can participate in cycloaddition reactions to form different heterocyclic systems.
The ability to selectively modify each of these functional groups allows chemists to create a diverse portfolio of advanced intermediates from a single starting material, each tailored for a specific subsequent transformation in a multi-step synthesis.
Table 2: Potential Derivatizations of this compound
| Functional Group | Reaction Type | Product Functional Group | Application |
|---|---|---|---|
| Bromophenyl | Suzuki Coupling | Biaryl | Introduction of new aryl or heteroaryl substituents. |
| Bromophenyl | Sonogashira Coupling | Alkynyl-Aryl | Formation of carbon-carbon triple bonds. |
| Ketone | Reduction (e.g., with NaBH4) | Secondary Alcohol | Precursor for esters, ethers, or further oxidation. |
| Nitrile | Acid/Base Hydrolysis | Carboxylic Acid | Enables amide bond formation and other acid-based chemistry. |
| Nitrile | Reduction (e.g., with LiAlH4) | Primary Amine | Key functional group for building nitrogen-containing compounds. |
Conclusion and Future Research Directions
Summary of Current Understanding and Key Synthetic Utilities
2-(4-Bromophenyl)-3-oxopropanenitrile is a valuable intermediate in organic synthesis, primarily owing to the presence of three key functional groups: a nitrile, a ketone, and a bromophenyl moiety. The reactivity of the active methylene (B1212753) group, positioned between the electron-withdrawing nitrile and carbonyl groups, allows for a variety of C-C bond-forming reactions, including alkylations and aldol-type condensations.
The synthetic utility of this compound is further enhanced by the reactivity of its constituent functional groups. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a range of derivatives. The ketone functionality is amenable to reactions such as reduction to a secondary alcohol, reductive amination, and the formation of heterocyclic systems like pyrimidines and pyrazoles. Furthermore, the bromine atom on the phenyl ring is a key handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. nih.gov This allows for the introduction of a wide array of substituents, thereby enabling the synthesis of diverse compound libraries.
A notable application of structurally similar compounds, such as 3-(4-halophenyl)-3-oxopropanal, has been explored in the development of novel antibacterial agents. Studies have shown that derivatives of these compounds exhibit moderate to potent activity against bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov This suggests a potential, yet to be fully explored, avenue for the application of this compound in medicinal chemistry.
Emerging Research Avenues and Untapped Reactivity Potentials
While the fundamental reactivity of this compound can be inferred from the individual functional groups, there remain significant opportunities for exploring its unique chemical behavior. One emerging area of interest is the investigation of its use in multicomponent reactions (MCRs). The combination of the nucleophilic active methylene group and the electrophilic carbonyl and nitrile functionalities makes it an ideal candidate for the one-pot synthesis of complex heterocyclic structures.
The development of asymmetric transformations of this compound is another promising research direction. Enantioselective reduction of the ketone or asymmetric alkylation of the active methylene group would provide access to chiral building blocks of significant value in pharmaceutical synthesis. The synthesis of enantiomerically pure compounds like (S)-3-(4-Bromophenyl)butanoic acid has been demonstrated on a large scale, highlighting the importance of chirality in related structures. orgsyn.orgorgsyn.org
Furthermore, the photoredox-catalyzed reactions of this compound are largely unexplored. Visible-light-promoted C-S cross-coupling reactions have been developed for related aryl halides, suggesting that similar transition-metal-free methodologies could be applied to this compound. orgsyn.org The unique electronic properties conferred by the combination of the bromo, cyano, and keto groups may lead to novel photochemical transformations.
Prospects for Catalytic and Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances, are increasingly important in modern chemical synthesis. gcande.orgresearchgate.net There are significant prospects for applying these principles to the synthesis and transformations of this compound.
Current synthetic methods for related β-ketonitriles often rely on stoichiometric bases and halogenated solvents. Future research should focus on the development of catalytic methods for its synthesis. For instance, the use of solid acid or base catalysts could simplify product isolation and catalyst recycling. The synthesis of related compounds has been achieved using catalysts like phosphorus pentaoxide, which can be performed under solvent-free conditions, aligning with green chemistry principles. chemicalbook.com
Q & A
Q. Table 1. Solvent Effects on Pyrazolo[3,4-b]pyridine Synthesis
| Solvent | Boiling Point (°C) | Yield (%) | Key Observation |
|---|---|---|---|
| Ethanol | 78 | 68 | Forms 5-aminopyrazole intermediate |
| DMSO | 189 | 76 | Stabilizes zwitterionic transition state |
| Toluene | 111 | 52 | Promotes side reactions via keto-enol tautomerization |
| DMF | 153 | 60 | Moderate polarity limits intermediate stability |
| Data derived from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
